molecular formula C18H21NO2 B5360065 N-(2-ethoxyphenyl)-3-(4-methylphenyl)propanamide

N-(2-ethoxyphenyl)-3-(4-methylphenyl)propanamide

Cat. No.: B5360065
M. Wt: 283.4 g/mol
InChI Key: CENWQYKDEZVMAN-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-3-(4-methylphenyl)propanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an ethoxy group attached to a phenyl ring and a methyl group attached to another phenyl ring, connected through a propanamide linkage

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3-(4-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-3-21-17-7-5-4-6-16(17)19-18(20)13-12-15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENWQYKDEZVMAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CCC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-3-(4-methylphenyl)propanamide typically involves the reaction of 2-ethoxyaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then purified to obtain the final product. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale synthesis with high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-3-(4-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.

Major Products

    Oxidation: Formation of 2-ethoxybenzaldehyde or 2-ethoxybenzoic acid.

    Reduction: Formation of N-(2-ethoxyphenyl)-3-(4-methylphenyl)propanamine.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-(2-ethoxyphenyl)-3-(4-methylphenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound’s structural properties make it a candidate for the synthesis of novel polymers and materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-3-(4-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methyl groups may contribute to the compound’s binding affinity and specificity. The pathways involved can include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-3-(4-methylphenyl)propanamide
  • N-(2-ethoxyphenyl)-3-(4-chlorophenyl)propanamide
  • N-(2-ethoxyphenyl)-3-(4-methylphenyl)butanamide

Uniqueness

N-(2-ethoxyphenyl)-3-(4-methylphenyl)propanamide is unique due to the presence of both ethoxy and methyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for specific applications in medicinal and materials chemistry.

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